molecular formula C17H22N4OS B2695226 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034582-25-5

1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2695226
CAS No.: 2034582-25-5
M. Wt: 330.45
InChI Key: FWAMDHQOLHLPES-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-cyclopropyl-1-methylpyrazole moiety at the 4-position and a thiophen-2-yl ethanone group at the 1-position. The pyrazole’s cyclopropyl and methyl substituents confer steric and electronic modulation, while the thiophene ring enhances aromatic interactions. Piperazine-based derivatives are widely studied for their pharmacological versatility, including CNS, antimicrobial, and anticancer activities .

Properties

IUPAC Name

1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-19-16(12-15(18-19)13-4-5-13)20-6-8-21(9-7-20)17(22)11-14-3-2-10-23-14/h2-3,10,12-13H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAMDHQOLHLPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, which is known for its diverse biological activities.
  • Thiophene Ring : A five-membered ring containing sulfur, contributing to the compound's unique properties.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds similar to this derivative exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with piperazine and pyrazole structures have shown enhanced apoptosis induction in cancer cells, outperforming standard chemotherapeutics like bleomycin .

2. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess significant antibacterial properties. In vitro studies revealed that the compound exhibits activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such inhibition is crucial in the context of Alzheimer's disease, where cholinergic dysfunction plays a significant role .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE suggests a potential therapeutic role in neurodegenerative diseases.
  • Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

Case Studies

Several studies highlight the effectiveness of related compounds:

StudyFindings
Liu et al. (2023)Demonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to bleomycin.
Malawska & Gobec (2020)Identified dual cholinesterase inhibitors with antioxidant properties, suggesting potential for Alzheimer's treatment.
Recent Antimicrobial StudiesShowed significant antibacterial activity against strains like E. coli and S. aureus, with IC50 values lower than traditional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural relatives differ in substituents on the piperazine ring, heterocyclic systems (e.g., tetrazole vs. pyrazole), and functional groups. Key examples include:

Compound Name Key Structural Features Biological Activity Reference
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Trifluoromethylphenyl group on piperazine Potential CNS activity (inferred from structural class)
1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone Fluorophenyltetrazole-methyl substituent Not reported; tetrazole derivatives often exhibit antimicrobial activity
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Sulfonyl and tetrazole-thio groups Antiproliferative activity (IC₅₀: ~5–20 μM in cancer cell lines)
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones Allylpiperazine and tetrazole Antimicrobial (MIC: 2–8 μg/mL against S. aureus)

Key Structural Differences :

  • Pyrazole vs. Tetrazole : The target compound’s pyrazole ring (5-membered, two adjacent nitrogens) may enhance metabolic stability compared to tetrazoles (5-membered, four nitrogens), which are prone to hydrolysis .
  • Thiophene vs. Other Aromatics : Thiophene’s electron-rich π-system may favor interactions with aromatic residues in biological targets compared to phenyl or pyridyl groups .
Pharmacological and Physicochemical Properties
  • Melting Points : Similar compounds exhibit melting points between 123–177°C, influenced by substituent polarity (e.g., trifluoromethyl groups raise melting points) . The target compound’s cyclopropyl group may lower its melting point compared to sulfonyl derivatives.
  • Bioactivity: Tetrazole-piperazine derivatives () show potent antimicrobial activity, while sulfonyl-piperazines () inhibit cancer cell proliferation .

Research Findings and Data Tables

Antiproliferative Activity of Selected Analogues
Compound Cell Line (IC₅₀, μM) Structural Feature Linked to Activity
7e MCF-7: 12.3 Phenylsulfonyl and tetrazole-thio
7p A549: 8.7 Trifluoromethylphenylsulfonyl
MK47 Not tested Thiophen-2-yl and trifluoromethyl
Antimicrobial Activity
Compound MIC (μg/mL) Against S. aureus Key Substituent
13a 4.0 Allylpiperazine
7g 16.0 Benzyltetrazole

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